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Dimagnesium;tetrafluoride

Cat. No.: B1638732
M. Wt: 124.6 g/mol
InChI Key: IUBGCAIAAJMNJS-UHFFFAOYSA-J
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Description

Theoretical Context of Multivalent Metal Fluorides

Multivalent metal fluorides are a class of compounds that play a crucial role in a variety of scientific and industrial applications, from catalysis and materials science to their use in high-energy-density battery systems. tandfonline.comtandfonline.comrsc.org The theoretical understanding of these compounds is predicated on the high electronegativity of fluorine, which typically leads to ionic bonding with metals. However, the nature of the chemical bond can be complex, exhibiting covalent character, especially in higher-order structures or when the metal is in a lower oxidation state.

Theoretical studies of multivalent metal fluorides often employ sophisticated computational methods, such as ab initio calculations and density functional theory (DFT), to predict their electronic structure, stability, and reactivity. researchgate.netacs.org These studies are essential for understanding phenomena like phase transitions under high pressure and the formation of complex cluster species in the gas phase. researchgate.nettandfonline.com The investigation of these compounds contributes to a deeper comprehension of ionic interactions, covalent contributions to bonding, and the prediction of novel materials with tailored properties. tandfonline.comtandfonline.com

Significance of Dimagnesium Compounds in Contemporary Chemical Research

In recent years, there has been a burgeoning interest in dimagnesium compounds, particularly those featuring a magnesium-magnesium bond, which are formally in the +1 oxidation state. researchgate.netnih.govrsc.org These dimagnesium(I) compounds have emerged as potent reducing agents in synthetic chemistry, capable of activating inert small molecules and facilitating challenging chemical transformations. researchgate.netacs.orgnih.gov The reactivity of these species stems from the unusual low oxidation state of magnesium and the energetic potential stored in the Mg-Mg bond.

The photochemical activation of dimagnesium(I) compounds has further expanded their synthetic utility, enabling selective C-H and C-F bond activations in inert aromatic compounds. nih.gov This research highlights the unique reactivity profiles of dimagnesium species and their potential to forge new pathways in organometallic chemistry and catalysis. While dimagnesium tetrafluoride does not possess a direct Mg-Mg bond in its most stable predicted structures, the study of dimagnesium compounds provides a valuable framework for understanding the interactions between two magnesium centers within a single molecular entity.

Current State of Knowledge and Research Gaps Pertaining to Dimagnesium Tetrafluoride

The current understanding of dimagnesium tetrafluoride is predominantly theoretical. researchgate.netresearchgate.net Experimental observation has been largely confined to the gas phase, where it exists as a dimer of magnesium fluoride (B91410) (MgF2). researchgate.net Computational studies have been instrumental in predicting the structure and stability of different isomers of Mg2F4.

Ab initio calculations suggest the existence of at least two stable isomers: a planar, cyclic structure with D2h symmetry and a less stable isomer with C3v symmetry. researchgate.netresearchgate.net The D2h isomer is characterized by two bridging fluorine atoms between the two magnesium centers. The C3v structure can be conceptualized as an ion pair, [MgF3]⁻[MgF]⁺. researchgate.net

A significant research gap exists in the experimental validation of these theoretical predictions. The isolation and characterization of dimagnesium tetrafluoride in a condensed phase remain elusive. Consequently, there is a lack of empirical data on its spectroscopic properties, reactivity, and potential applications. The synthesis of a stable, isolable form of Mg2F4 represents a major challenge in the field.

Table 1: Theoretically Predicted Isomers of Dimagnesium Tetrafluoride

IsomerSymmetryDescriptionRelative Stability
Isomer 1D2hPlanar, cyclic structure with two bridging fluorine atomsMore stable
Isomer 2C3vCan be described as an ion pair: [MgF3]⁻[MgF]⁺Less stable

Defining Research Objectives and Methodological Approaches for Dimagnesium Tetrafluoride Investigations

To advance the understanding of dimagnesium tetrafluoride, future research should be directed towards bridging the gap between theoretical predictions and experimental reality. Key research objectives and potential methodological approaches are outlined below.

Research Objectives:

Synthesis and Isolation: The primary objective is to develop a synthetic route to produce and isolate a stable form of dimagnesium tetrafluoride, potentially through low-temperature matrix isolation techniques or by using sterically demanding ligands to stabilize the dimeric core.

Structural Characterization: A crucial goal is to experimentally determine the molecular structure of dimagnesium tetrafluoride using techniques such as X-ray crystallography (if a crystalline solid can be obtained) or gas-phase electron diffraction. This would provide definitive evidence for the predicted isomeric forms.

Spectroscopic Analysis: Comprehensive spectroscopic characterization is needed to understand the bonding and vibrational modes of the molecule. This would involve infrared (IR) and Raman spectroscopy, which can be compared with theoretically calculated spectra to confirm the structure. researchgate.net

Reactivity Studies: Investigating the reactivity of dimagnesium tetrafluoride, once synthesized, will be essential to uncover its potential as a reagent or precursor in inorganic and organometallic chemistry.

Methodological Approaches:

Gas-Phase Studies: Further gas-phase studies using techniques like mass spectrometry and photoelectron spectroscopy could provide more detailed information on the electronic structure and fragmentation pathways of Mg2F4.

Matrix Isolation Spectroscopy: This technique involves trapping the molecule in an inert gas matrix at very low temperatures, which can allow for its spectroscopic characterization without interference from intermolecular interactions.

Computational Modeling: Advanced theoretical calculations will continue to play a vital role in guiding synthetic efforts, predicting spectroscopic signatures, and exploring potential reaction pathways. acs.orgtandfonline.comnih.gov

Table 2: Proposed Research Plan for Dimagnesium Tetrafluoride

Research ObjectiveMethodological ApproachExpected Outcome
Synthesis and IsolationLow-temperature matrix isolation, Use of bulky ligandsIsolation of a stable form of Mg2F4
Structural CharacterizationX-ray crystallography, Gas-phase electron diffractionExperimental determination of the molecular structure
Spectroscopic AnalysisInfrared and Raman spectroscopyConfirmation of structure and understanding of bonding
Reactivity StudiesReaction with various substratesElucidation of the chemical properties and potential applications

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4Mg2 B1638732 Dimagnesium;tetrafluoride

Properties

Molecular Formula

F4Mg2

Molecular Weight

124.6 g/mol

IUPAC Name

dimagnesium;tetrafluoride

InChI

InChI=1S/4FH.2Mg/h4*1H;;/q;;;;2*+2/p-4

InChI Key

IUBGCAIAAJMNJS-UHFFFAOYSA-J

SMILES

[F-].[F-].[F-].[F-].[Mg+2].[Mg+2]

Canonical SMILES

[F-].[F-].[F-].[F-].[Mg+2].[Mg+2]

Origin of Product

United States

Theoretical and Computational Chemistry of Dimagnesium Tetrafluoride

Electronic Structure Investigations

No published research is available on the electronic structure of Dimagnesium tetrafluoride.

Density Functional Theory (DFT) Calculations for Ground State Properties

There are no known DFT calculations for the ground state properties of Dimagnesium tetrafluoride.

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects

There are no known ab initio or post-Hartree-Fock studies on the electron correlation effects in Dimagnesium tetrafluoride.

Frontier Molecular Orbital Analysis

A frontier molecular orbital analysis for Dimagnesium tetrafluoride cannot be provided as no calculations on its molecular orbitals have been reported.

Thermodynamic Stability and Energetic Landscape Predictions

There is no available data on the thermodynamic stability or energetic landscape of Dimagnesium tetrafluoride.

Lattice Energy Calculations

No lattice energy calculations for Dimagnesium tetrafluoride have been found in the scientific literature.

Phase Stability and Transition Modeling under Varying Conditions

There are no studies on the phase stability or transition modeling of Dimagnesium tetrafluoride under varying conditions.

Spectroscopic Parameter Prediction and Simulation

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction of spectral features that aid in the identification and characterization of molecules. For dimagnesium tetrafluoride, these methods can predict its vibrational, magnetic resonance, and X-ray absorption characteristics.

Vibrational Spectroscopy (Infrared and Raman) Predictions

Theoretical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions are derived from the calculation of the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. Computational studies on magnesium fluoride (B91410) clusters have successfully calculated these properties for the dimer, (MgF₂)₂. researchgate.netnih.gov

In the gas phase, the dimagnesium tetrafluoride molecule is predicted to have a D₂h symmetry, corresponding to a planar, bridged structure. The vibrational modes are classified based on their symmetry properties, determining whether they are active in the Infrared (IR) and/or Raman spectra. Theoretical calculations provide the frequencies of these modes and their corresponding intensities, which are crucial for interpreting experimental spectra. researchgate.netnih.gov For instance, studies have identified the key stretching and bending modes associated with both the terminal and bridging fluorine atoms.

A representative set of predicted harmonic vibrational frequencies for the D₂h isomer of Mg₂F₄ is presented below. These values are typically calculated using ab initio methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT). researchgate.net It is a common practice to apply empirical scaling factors to computed harmonic frequencies to better align them with experimentally observed fundamental frequencies, which accounts for anharmonicity and other systematic errors in the calculations. nist.gov

Table 1: Predicted Vibrational Frequencies for D₂h Dimagnesium Tetrafluoride

Symmetry Spectral Activity Frequency (cm⁻¹) Description
B₁u IR ~780 Asymmetric Terminal Mg-F Stretch
B₂u IR ~550 Asymmetric Bridge Mg-F Stretch
A₉ Raman ~520 Symmetric Bridge Mg-F Stretch
B₃u IR ~410 Out-of-Plane Bend
A₉ Raman ~290 Symmetric Terminal Mg-F Stretch

Note: The frequencies presented are approximate values based on typical computational results for similar systems and are for illustrative purposes. Actual calculated values vary depending on the level of theory and basis set used.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

While specific computational NMR studies for the isolated Mg₂F₄ molecule are not extensively documented, the methodologies for such calculations are well-established for magnesium-containing solids and other fluorinated compounds. nih.govmdpi.com Predicting the NMR chemical shifts for Mg₂F₄ would involve calculating the magnetic shielding tensors for the ²⁵Mg and ¹⁹F nuclei. wikipedia.org

The calculations are typically performed using DFT. For solid-state systems, the gauge-including projector augmented wave (GIPAW) method is a standard approach for periodic systems like crystalline MgF₂. mdpi.com For a discrete molecule like Mg₂F₄, quantum chemical calculations on the optimized geometry would be performed. The isotropic chemical shielding (σ_iso) is computed, and the chemical shift (δ) is then determined relative to a standard reference compound (σ_ref) using the formula δ = σ_ref - σ_iso. nih.gov

For Mg₂F₄, with its terminal and bridging fluorine atoms, computations would predict two distinct ¹⁹F NMR chemical shifts, reflecting the different electronic environments. Similarly, a single ²⁵Mg chemical shift would be expected due to the molecular symmetry. Such theoretical predictions are invaluable for assigning peaks in experimentally obtained spectra and relating them to the specific molecular structure. rsc.org

Table 2: Illustrative Data from a Hypothetical NMR Computation for Mg₂F₄

Nucleus Site Calculated Isotropic Shielding (σ_iso, ppm) Predicted Chemical Shift (δ, ppm)
¹⁹F Terminal (Value) (Value)
¹⁹F Bridging (Value) (Value)

Note: This table illustrates the type of output from an NMR chemical shift computation. Specific values are dependent on the chosen computational method, basis set, and reference standard.

X-ray Absorption and Emission Spectroscopy Simulations

The simulation of X-ray absorption spectroscopy (XAS) provides information about the electronic structure and local environment of specific elements. No dedicated XAS simulation studies for Mg₂F₄ have been reported in the surveyed literature. However, the theoretical frameworks for performing such simulations are robust and could be readily applied. canada.caarxiv.org

Simulating the X-ray Absorption Near Edge Structure (XANES) spectrum of Mg₂F₄ would involve calculating the transition energies and probabilities from core-level orbitals (Mg 1s, F 1s) to unoccupied valence orbitals. nih.gov This is typically achieved using methods like time-dependent density functional theory (TD-DFT) or more advanced multireference approaches for higher accuracy. arxiv.org

Such simulations would predict the energies of the K-edges for both magnesium and fluorine. The fine structure of these edges would be sensitive to the coordination environment and oxidation state of the atoms, providing a theoretical fingerprint that could be compared with experimental data from techniques like synchrotron-based XAS. researchgate.netmaterialsproject.org

Reaction Pathway Modeling and Mechanistic Elucidation

Computational chemistry is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers.

Transition State Search and Reaction Barrier Determination

The modeling of reaction pathways involving dimagnesium tetrafluoride, such as its formation from MgF₂ monomers or its interaction with other molecules, requires mapping the potential energy surface (PES). A key aspect of this is the search for transition states, which are first-order saddle points on the PES connecting reactants and products.

While specific computational studies detailing transition state searches for reactions of isolated Mg₂F₄ are not prominent, the general methodology is well-defined. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state geometry. Once located, frequency calculations are performed to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the transition state and the reactants defines the activation energy barrier for the reaction. This value is critical for understanding the reaction kinetics. For example, a theoretical study on the dimerization of MgF₂ would aim to calculate the barrier for the formation of the bridged Mg₂F₄ structure, providing insight into the feasibility and rate of this process. The formation of related species like MgF₃⁻ has been identified as a transition state analogue in enzyme active sites, highlighting the importance of such structures in chemical transformations. nih.gov

Molecular Dynamics Simulations of Reaction Processes

Molecular dynamics (MD) simulations model the time evolution of a system of atoms and molecules, providing a dynamic picture of chemical processes. arxiv.org While specific MD simulations of Mg₂F₄ reactions were not found, the techniques are broadly applicable to magnesium-containing systems. nih.govpnnl.gov

Ab initio molecular dynamics (AIMD) is particularly suited for studying reaction processes. In AIMD, the forces between atoms are calculated "on-the-fly" using quantum mechanical methods (like DFT) at each step of the simulation. This allows for the simulation of bond breaking and formation without reliance on a pre-defined potential or force field. An AIMD simulation could be used to model the collision and subsequent reaction of two MgF₂ monomers in the gas phase, tracking the atomic trajectories in real-time as they form the Mg₂F₄ dimer.

Classical MD simulations, which use empirical force fields, are computationally less expensive and can be used to simulate larger systems over longer timescales. arxiv.org Developing an accurate force field for Mg₂F₄ would allow for simulations of its behavior in solution or its interaction with surfaces, providing insights into solvation effects and condensed-phase dynamics.

No Information Available on "Dimagnesium tetrafluoride"

Following a comprehensive review of scientific literature and chemical databases, no information has been found on a compound with the specific name "Dimagnesium tetrafluoride" or the corresponding chemical formula Mg₂F₄. The provided outline requests detailed information on the synthetic methodologies for this particular compound. However, the absence of any reference to "Dimagnesium tetrafluoride" in published research prevents the generation of a scientifically accurate and informative article based on the requested structure.

Chemical literature extensively documents the synthesis and properties of Magnesium fluoride (MgF₂) , a well-known and technologically important compound. It is possible that "Dimagnesium tetrafluoride" is a misnomer or a reference to a theoretical or unstable species not yet synthesized or characterized. Without any available data, it is not possible to provide details on its synthetic routes, including fluorination approaches, solid-state reactions, solution-phase synthesis, or vapor-phase deposition as specified in the outline. Consequently, a discussion on the optimization of reaction conditions such as temperature, pressure, and atmosphere control for a non-documented compound would be purely speculative and scientifically unfounded.

Given the strict adherence to the provided outline and the commitment to scientific accuracy, an article on "Dimagnesium tetrafluoride" cannot be produced. Any attempt to do so would require the fabrication of data and would not reflect the current state of scientific knowledge.

Therefore, the requested article focusing solely on "Dimagnesium;tetrafluoride" cannot be generated.

Synthetic Methodologies for Dimagnesium Tetrafluoride and Analogous Systems

Isolation, Purification, and Recrystallization Protocols

Post-synthesis, the isolation and purification of magnesium fluoride (B91410) are critical steps to achieve the desired grade of the final product. The protocols employed are largely dependent on the synthetic route and the nature of the impurities present.

Isolation: The primary method for isolating solid magnesium fluoride from a reaction slurry is filtration. meixi-mgo.com The physical characteristics of the precipitate are paramount for efficient isolation; gelatinous precipitates are notoriously difficult to filter and wash on a commercial scale, which can make a synthetic route impractical. google.com Therefore, synthetic processes are often optimized to produce a crystalline, easily filterable product. google.com Following filtration, the collected filter cake, or "ointment," is typically washed to remove soluble byproducts and unreacted precursors. meixi-mgo.com Hot water is often used for washing to increase the solubility of impurities like ammonium (B1175870) chloride or adsorbed hydrofluoric acid. meixi-mgo.com The final isolation step is drying the washed product, which is often performed at elevated temperatures, for example between 250-400°C, to remove residual water and other volatile substances. meixi-mgo.com

Purification and Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. pitt.edulibretexts.org The process involves dissolving the impure solid in a suitable hot solvent and allowing the solution to cool. As the solution cools, the solubility of the magnesium fluoride decreases, leading to the formation of purer crystals, while impurities remain dissolved in the mother liquor. pitt.edu The choice of solvent is critical and must exhibit a significant difference in solute solubility with temperature. pitt.edu Given that magnesium fluoride has very low solubility in water, aqueous recrystallization may be challenging. internationalcrystal.net

For high-purity applications, such as optical materials, more advanced purification techniques are required to eliminate specific impurities. Oxygen-containing impurities, for instance, can be removed by treating the material with fluorinating agents. researchgate.net Other purification strategies for inorganic fluorides can include methods like contact precipitation and ion exchange, though these are more commonly applied for removing fluoride ions from aqueous solutions rather than purifying a bulk MgF₂ solid. ijpcbs.comsamsamwater.com

The general steps for the isolation and purification of magnesium fluoride are outlined below.

StepProcedurePurposeReference
FiltrationSeparating the solid MgF₂ product from the liquid reaction mixture.Isolate the crude product. meixi-mgo.comgoogle.com
WashingRinsing the filter cake with a suitable solvent (e.g., hot water).Remove soluble impurities and adsorbed reactants. meixi-mgo.com
DryingHeating the washed product at elevated temperatures (e.g., 250-400°C).Remove water and other volatile residues. meixi-mgo.com
RecrystallizationDissolving the crude product in a hot solvent and cooling to form crystals.Achieve higher purity by separating the compound from impurities. pitt.edulibretexts.org

Structural Characterization and Crystallographic Analysis of Dimagnesium Tetrafluoride

Electron Microscopy for Microstructure and Morphology Assessment

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an essential technique for the high-resolution characterization of nanostructured materials, including metal fluorides. While specific TEM studies focusing solely on the "Dimagnesium;tetrafluoride" (Mg₂F₄) dimer are not prevalent, the methodology is widely applied to fluoride-based nanostructures and provides a framework for how Mg₂F₄ nanoparticles would be analyzed. cambridge.orgfrontiersin.org TEM can reveal detailed information about the morphology, particle size, crystallinity, and lattice structure of such materials. frontiersin.org

For instance, in the study of various metal fluoride (B91410) crystals, TEM has been used to induce and observe the in-situ fabrication of 3D metal nanostructures via electron beam irradiation. cambridge.org This process involves the chemical reduction and transformation of the fluoride salt into its corresponding metal. cambridge.org Such studies provide insights into the stability and decomposition pathways of fluoride compounds under an electron beam, which would be critical when analyzing sensitive nanoparticles. cambridge.orgfrontiersin.org Low-dose TEM techniques and the use of specialized supports like graphene films are often necessary to preserve the native structure of radiation-sensitive nanocrystals and prevent artifacts such as the formation of metallic precipitates. frontiersin.org For hypothetical Mg₂F₄ nanoclusters, TEM would be invaluable for visualizing their shape, size distribution, and the arrangement of atoms, confirming whether they exist as discrete units or form larger agglomerates.

Advanced Spectroscopic Characterization

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy, particularly focusing on the ²⁵Mg nucleus, is a powerful tool for probing the local atomic environments of magnesium ions in solid materials. rsc.orgresearchgate.net Due to the low natural abundance and sensitivity of ²⁵Mg, these experiments often require ultra-high magnetic fields (e.g., 21.1 T) to achieve sufficient resolution and sensitivity. rsc.orgresearchgate.net

The key parameters derived from ²⁵Mg SS-NMR spectra are the chemical shift (δ) and the effects of quadrupolar interactions. The chemical shift is sensitive to the coordination environment of the Mg²⁺ ion, with a typical range for diamagnetic magnesium compounds falling between -15 and +25 ppm, although the total range can approach 200 ppm. rsc.org Quadrupolar effects dominate the spectra for magnesium cations located in non-cubic (asymmetric) environments, leading to characteristic line shapes. rsc.orgsemanticscholar.org The chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, appears to be relatively small for ²⁵Mg. rsc.org First-principles calculations are often used alongside experimental data to help assign spectra and correlate NMR parameters with specific structural features. rsc.orgresearchgate.net For Dimagnesium tetrafluoride, ²⁵Mg SS-NMR could differentiate between potentially distinct magnesium sites within the dimer and provide information on their coordination and the symmetry of the local electronic environment.

Table 1: Representative ²⁵Mg Solid-State NMR Parameters for Magnesium Compounds

Compound Chemical Shift (δiso) ppm Environment
Periclase (MgO) 25 ppm Octahedral
Dolomite [CaMg(CO₃)₂] 8 ppm Octahedral
Brucite [Mg(OH)₂] -13.0 ppm Distorted Octahedral

This table presents typical chemical shifts for common magnesium-containing minerals to illustrate the sensitivity of ²⁵Mg NMR to the local chemical environment. Data sourced from Pallister et al., 2009, as cited in researchgate.net.

Vibrational Spectroscopy (Raman and Infrared) for Bond Characterization

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides detailed information about the bonding and structure of materials by probing their characteristic vibrational modes. aip.orgaip.org These methods have been applied to magnesium fluoride (MgF₂) in its crystalline form and as gaseous clusters, including the dimer (MgF₂)₂, which corresponds to Dimagnesium tetrafluoride. aip.orgnih.gov

Raman Spectroscopy: For crystalline MgF₂ (rutile structure), group theory predicts four Raman-active phonon modes (A₁g, B₁g, B₂g, and E g). aps.org Experimental studies have identified these modes, with strong lines typically observed for the A₁g and E g symmetries. aps.org Theoretical and experimental work on gaseous MgF₂ clusters isolated in an argon matrix has helped to assign vibrational frequencies to specific species like monomers and dimers. aip.orgaip.org For example, a band observed around 550 cm⁻¹ in an Ar matrix is assigned to the MgF₂ monomer. aip.org The calculated Raman spectra for various isomers of the (MgF₂)₂ dimer provide theoretical frequencies for its distinct vibrational modes. aip.org

Infrared (IR) Spectroscopy: IR spectroscopy is complementary to Raman, as it detects vibrational modes that involve a change in the dipole moment. For alkaline earth fluorides, IR spectra have been measured using matrix isolation techniques to identify the vibrational frequencies of monomeric species. acs.org For MgF₂ films, IR absorption bands are often indicative of their quality and composition. A broad absorption band between 3100 and 3700 cm⁻¹, for example, is attributed to the O-H stretching mode from incorporated water, indicating porosity in the film. researchgate.net The fundamental vibrations of the Mg-F bonds occur at lower frequencies.

Table 2: Observed Raman-Active Phonon Frequencies for Crystalline MgF₂

Symmetry Frequency (cm⁻¹)
B₁g 92
A₁g 410
E g 447
B₂g 515

Data obtained at room temperature. Sourced from Porto et al., 1966. aps.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For magnesium fluoride, XPS is used to verify stoichiometry and detect surface contamination or modification. researchgate.netrsc.org

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. In studies of MgF₂ thin films, the primary peaks of interest are the Mg 2p and F 1s core levels. researchgate.netresearchgate.net For pristine MgF₂, the Mg 2p signal is typically observed at a binding energy of approximately 51.2 eV, which is characteristic of Mg²⁺ in a fluoride environment. rsc.org The F 1s peak is found around 685.4 eV. researchgate.net The presence of oxygen and carbon peaks can indicate surface contamination. researchgate.net Furthermore, shifts in the binding energies of Mg 2p and F 1s can indicate the presence of surface species like magnesium oxyfluoride or hydroxide (B78521) complexes, often identified by analyzing the chemical shift difference between the elemental peaks (e.g., ΔE F 1s – Mg 2p). rsc.org

Table 3: Typical XPS Core Level Binding Energies for Magnesium Fluoride

Core Level Binding Energy (eV) Inferred State
Mg 2p ~51.2 Mg²⁺
F 1s ~685.4 F⁻

Binding energies can vary slightly depending on instrument calibration and surface chemistry. Data sourced from rsc.orgresearchgate.net.

Structural Distortions and Phase Transitions in Related Fluoride Frameworks

The idealized crystal structures of many inorganic compounds, including fluorides, often undergo distortions to lower-symmetry arrangements. These distortions can be driven by factors such as ionic size mismatch, electronic effects (e.g., Jahn-Teller distortion), or external stimuli like temperature and pressure. nsc.ruuni-muenster.de Fluoride frameworks with the perovskite (ABF₃) or related layered structures are well-known for exhibiting such phenomena. nsc.ruresearchgate.net

A common type of distortion in these frameworks is the tilting or rotation of the metal-fluoride octahedra (BF₆ units). nsc.ruresearchgate.net These tilts reduce the symmetry from the ideal cubic structure to tetragonal, orthorhombic, or lower symmetries. uni-muenster.de While Dimagnesium tetrafluoride does not form a perovskite structure, its constituent, MgF₂, provides a relevant example of pressure-induced phase transitions. At ambient conditions, MgF₂ adopts the tetragonal rutile-type structure. aip.orgwikipedia.org High-pressure studies have shown that it undergoes phase transitions to other polymorphs, demonstrating the structural flexibility of the magnesium-fluorine framework. aip.org The study of such distortions and transitions in related systems like K₂MgF₄, which has a layered structure containing MgF₆ octahedra, provides valuable insight into the energetic landscape and possible metastable configurations that could be relevant to clusters like Mg₂F₄. materialsproject.org

Chemical Reactivity and Transformation Pathways of Dimagnesium Tetrafluoride

Coordination Chemistry and Ligand Exchange Studies

There is a lack of studies focused on the coordination chemistry and ligand exchange behavior of the dimagnesium tetrafluoride molecule.

Surface Reactivity and Heterogeneous Interactions

Adsorption and Desorption Phenomena:Research on the adsorption and desorption phenomena specifically involving the surface of dimagnesium tetrafluoride is not available.

Until further experimental research is conducted and published, a detailed and authoritative article on the chemical reactivity of dimagnesium tetrafluoride cannot be compiled.

Reactions at Solid-Gas and Solid-Liquid Interfaces

At the solid-gas interface , high-surface-area magnesium fluoride (B91410) has been investigated for its potential as a selective chemical filter for volatile fluorides. The reactivity is largely dictated by the presence of surface hydroxyl (-OH) groups, which can substitute fluorine atoms. These hydroxyl groups impart Lewis basicity to the surface, allowing it to react with Lewis acidic gases. For instance, the sorption of vanadium oxyfluoride (VOF₃), a Lewis acid, onto magnesium fluoride surfaces proceeds through a chemical reaction with these basic hydroxyl sites. The extent of this reaction is directly proportional to the concentration of surface -OH groups. Fluorination treatments using fluorine gas can be employed to reduce the number of these hydroxyl groups, thereby tailoring the surface reactivity.

In the context of thin film deposition, the reactions at the solid-gas interface are fundamental. For example, in plasma-enhanced atomic layer deposition (PEALD) of MgF₂ films, the substrate temperature governs the reaction mechanism. At temperatures within the atomic layer deposition (ALD) window (e.g., 125-150 °C), self-limiting surface reactions occur between the magnesium precursor and the fluorine source, leading to controlled film growth. However, at higher temperatures (above 175 °C), thermal decomposition of the precursor can lead to chemical vapor deposition (CVD)-like growth, resulting in rougher, cluster-rich films. mdpi.com

At the solid-liquid interface , the behavior of magnesium fluoride is critical in applications such as solid-state batteries. A key challenge is the poor wettability and high interfacial resistance between solid electrolytes and lithium metal anodes. Surface modifications of the electrolyte with a magnesium fluoride nanofilm have been shown to address this issue. The MgF₂ interlayer can transform the surface into a highly lithophilic one, facilitating intimate contact with the lithium anode and significantly reducing interfacial resistance. This improvement is attributed to the chemical interactions at the solid-liquid (or more accurately, solid-solid) interface between the MgF₂ layer and the lithium metal. researchgate.net

The table below summarizes key reactions and phenomena at the interfaces of magnesium fluoride.

InterfaceReactant/ConditionProducts/PhenomenaSignificance
Solid-Gas Vanadium Oxyfluoride (VOF₃)Surface-bound vanadium speciesSelective filtration of volatile fluorides
Solid-Gas Fluorine Gas (F₂)Reduction of surface -OH groupsTailoring surface basicity and reactivity
Solid-Gas Plasma-Enhanced Atomic Layer Deposition (PEALD) PrecursorsControlled MgF₂ thin film growthFabrication of optical coatings
Solid-Liquid Molten LithiumImproved wetting and reduced interfacial resistanceEnhancement of solid-state battery performance

Mechanistic Investigations of Chemical Transformations Induced by External Stimuli

The chemical transformations of magnesium fluoride induced by external stimuli such as heat, pressure, and radiation are of significant interest for various technological applications. While mechanistic studies specifically on the dimagnesium tetrafluoride dimer are not available, the behavior of bulk MgF₂ provides insight into potential transformation pathways.

Thermal Stimuli: Magnesium fluoride is generally considered thermally stable. However, at very high temperatures, it can undergo reactions, particularly in the presence of other substances. For instance, in a plasma environment, MgF₂ can be decomposed. The thermal plasma decomposition of MgF₂ has been explored as a potential route for fluorine generation. google.com In the presence of water vapor at high temperatures, magnesium fluoride can undergo hydrolysis to form magnesium oxide (MgO) and hydrogen fluoride (HF). mdpi.com Thermogravimetric analysis has shown that MgF₂ is stable up to around 1080 °C, with melting occurring in the range of 1080.73 °C to 1260.54 °C. mdpi.com

The thermal treatment of binary fluorides containing MgF₂ also reveals its relative stability. For example, in MgₓCo₁₋ₓF₂ systems, MgF₂ remains resistant to oxidation at temperatures up to 500 °C, whereas CoF₂ is converted to cobalt oxides under oxidizing conditions. nih.gov

Pressure Stimuli: Under high pressure, magnesium fluoride undergoes a series of structural phase transitions. At ambient pressure, it exists in the rutile structure. With increasing pressure, it transforms to a CaCl₂-type structure at around 10 GPa, then to a PdF₂-type structure at approximately 14.1 GPa, and finally to a cotunnite structure at about 36.8 GPa. These transformations are driven by the changes in the coordination environment of the Mg²⁺ and F⁻ ions to accommodate the increased pressure. These structural changes can influence the material's electronic and chemical properties. researchgate.net While these are physical transformations, they alter the crystalline structure, which can in turn affect the surface reactivity and mechanistic pathways of chemical reactions.

Radiation Stimuli (Photochemical Transformations): The interaction of ultraviolet (UV) radiation with materials can induce chemical reactions. While specific studies on the photochemical transformations of dimagnesium tetrafluoride are scarce, the principles of photochemistry suggest that high-energy photons could potentially lead to bond cleavage or the formation of reactive species on the surface of magnesium fluoride clusters. UV radiation is known to cause the formation of defects in ionic crystals, which can act as active sites for subsequent chemical reactions. Given that MgF₂ is transparent over a wide range of UV wavelengths, it is often used for UV optics. However, very short-wavelength UV or high-intensity laser irradiation could potentially induce surface reactions or desorption of fluorine, although this is not a commonly reported reaction pathway under normal conditions.

The following table provides a summary of the transformations of magnesium fluoride induced by external stimuli.

StimulusTransformation/ReactionConditionsResulting Products/Phases
Heat Decomposition in Plasma> 3000 KMagnesium and Fluorine
Heat HydrolysisHigh temperature, presence of H₂OMagnesium Oxide (MgO), Hydrogen Fluoride (HF)
Pressure Phase Transition~10 GPaRutile → CaCl₂-type structure
Pressure Phase Transition~14.1 GPaCaCl₂-type → PdF₂-type structure
Pressure Phase Transition~36.8 GPaPdF₂-type → Cotunnite structure

Advanced Materials Research and Emerging Paradigms for Dimagnesium Tetrafluoride Systems

Integration into Novel Functional Materials Architectures

The integration of magnesium fluoride (B91410) into novel functional materials architectures is an evolving area of research. The ability to modify the physicochemical properties of materials at a molecular level is crucial for developing future technologies. rsc.org One approach involves the non-covalent functionalization of two-dimensional materials, which allows for the addition of new molecular functionalities without disrupting the material's underlying lattice structure. rsc.org This strategy can modulate charge-carrier density and doping levels, which is essential for tailoring the optoelectronic properties of advanced materials. rsc.org While direct examples of integrating dimagnesium tetrafluoride into complex 3D architectures are still emerging, the principles of surface functionalization are applicable. Nanoscale magnesium fluoride powders, for instance, can be synthesized through methods like ultrasonic-assisted direct precipitation, providing the building blocks for these advanced structures. dntb.gov.ua The development of such composite materials aims to harness the intrinsic properties of magnesium fluoride, such as its wide bandgap and low refractive index, within a larger, multi-component system designed for specific functions.

Exploration in Optical and Electronic Materials Research

Magnesium fluoride is extensively studied for its applications in optical and electronic materials due to its excellent transparency from the vacuum ultraviolet (VUV) to the infrared region, low refractive index, and robust insulating properties. crystran.com

Magnesium fluoride is a key component in the development of transparent conductive films, particularly for applications requiring high transparency and tailorable electrical conductivity, such as coatings for spacecraft. svc.orgsvc.orgnasa.gov Nonconductive exterior surfaces on spacecraft can accumulate electrostatic charges, potentially leading to damaging arcing. svc.org To mitigate this, transparent films with controlled sheet resistance are required. svc.org

Research has focused on composite films made by co-depositing an insulator like magnesium fluoride with a transparent conductor such as indium tin oxide (ITO). svc.org This method allows for the creation of stable, high-resistivity transparent conductors. svc.org By adjusting the volume percentage of magnesium fluoride in the ITO matrix, the film's sheet resistance can be precisely controlled over a wide range. svc.orgnasa.gov These composite films exhibit high visible-wavelength transmittance while achieving the desired electrical properties for draining static charges. svc.org The addition of magnesium fluoride reduces both the mobility and concentration of charge carriers in the ITO, which increases resistivity without a high sensitivity to oxygen levels. svc.org

Interactive Data Table: Properties of ITO-MgF₂ Transparent Conductive Films

Film Composition Sheet Resistance (ohms/square) Visible Transmittance (%) Application
ITO with 5-17 vol% MgF₂ 10³ - 10¹¹ Up to 92% Spacecraft static charge dissipation svc.org
Low MgF₂ content ITO-MgF₂ 10² - 10¹¹ 75% - 86% Optoelectronic devices nasa.gov

The inherent insulating properties of magnesium fluoride make it a prime candidate for dielectric and insulating layers in microelectronics and optics. Its wide bandgap contributes to its low electronic conductivity, a critical requirement for insulating materials. cityu.edu.hk Research has demonstrated the fabrication of high-quality, transparent thin films with ultralow-dielectric constants using magnesium-based fluoride compounds. nih.gov

Highly porous, semicrystalline magnesium oxyfluoride thin films have been prepared that exhibit an ultralow dielectric constant (k) of 1.6 at 100 kHz. nih.gov These films are mechanically resistant and water-insensitive, making them suitable for demanding applications like insulating layers for Cu interconnects in integrated circuits and for optical devices such as photonic crystals and multilayer structures. nih.gov The insulating nature of magnesium fluoride is also the foundational reason for its use in tailoring the conductivity of ITO films, where it acts to disrupt the conductive pathways. svc.org

Investigations in Energy Storage and Conversion Technologies

Magnesium-based materials are at the forefront of research into next-generation energy storage systems, owing to the high theoretical volumetric capacity and natural abundance of magnesium. pnnl.govwiley.comeszoneo.com

The development of practical and high-performance electrolytes is a primary hurdle in advancing rechargeable magnesium batteries. pnnl.gov A significant challenge is the tendency of the magnesium metal anode to form a passivation layer in common electrolytes, which hinders the reversible deposition and stripping of Mg²⁺ ions. fudan.edu.cn

Fluorine-containing compounds play a critical role in developing stable and efficient electrolytes. Research into non-nucleophilic electrolytes is particularly active, as they avoid the high reactivity and safety issues associated with traditional Grignard-type electrolytes. frontiersin.orgnih.gov Fluorine-containing magnesium salts, often formed as complexes between a fluorine-containing Lewis acid and a magnesium-containing Lewis base, are being investigated. google.com These electrolytes can prevent the passivation of the magnesium electrode, ensuring efficient ion transfer and improving the battery's cycle stability and polarization. google.com While not always used directly as the primary salt, magnesium fluoride can serve as a precursor or an additive, contributing fluoride ions that are key to forming a stable and effective solid electrolyte interphase (SEI) on the anode.

Beyond electrolytes, magnesium fluoride is utilized as a surface modification agent for cathode and anode materials to enhance their electrochemical performance. Metal fluorides are generally insulators with poor intrinsic electronic conductivity, which can limit their performance as active electrode materials. cityu.edu.hk However, when used as a thin coating on other electrode materials, magnesium fluoride can provide significant benefits.

Studies have shown that coating cathode materials such as LiMn₂O₄ and Li-rich layered materials with a thin layer of MgF₂ can improve their cycling capability and capacity retention. researchgate.net For instance, a 1 wt.% MgF₂-modified Li-rich electrode demonstrated a capacity retention of 86% after 50 cycles, a significant improvement over the pristine material's 66%. researchgate.net This enhancement is attributed to the coating's ability to suppress unfavorable side reactions between the electrode and the electrolyte, thereby improving structural stability during charge-discharge cycles. The use of core-shell structures, where an active material is coated with a stable shell like MgF₂, is a promising strategy for extending battery lifespan and improving performance. researchgate.net

Thin Film and Nanostructure Fabrication for Enhanced Properties

The fabrication of dimagnesium tetrafluoride in the form of thin films and nanostructures is a critical area of research, aimed at harnessing and enhancing its intrinsic properties for advanced applications. Techniques that offer precise control over thickness, morphology, crystallinity, and purity are paramount.

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are leading techniques for producing high-quality, uniform dimagnesium tetrafluoride thin films, essential for optical and electronic applications.

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting chemical reactions. ALD has been successfully employed to grow magnesium fluoride films with exceptional control over thickness and conformality. Several precursor combinations have been developed. A notable process uses bis(ethylcyclopentadienyl)magnesium (B1141739) (Mg(CpEt)₂) and anhydrous hydrogen fluoride (HF) as the magnesium and fluorine sources, respectively. iaea.orgaip.orgaip.org This method allows for deposition at relatively low temperatures, ranging from 100 to 250 °C, which is advantageous for temperature-sensitive substrates. iaea.orgaip.orgaip.org The growth per cycle (GPC) is typically low, for instance, decreasing from 0.6 Å/cycle at 100 °C to 0.3 Å/cycle at 250 °C, but this enables precise thickness control. aip.orgaip.org The resulting films are transparent at wavelengths down to 190 nm and exhibit low surface roughness, making them ideal for ultraviolet (UV) optical coatings. iaea.orgaip.org

Another well-studied ALD process involves the use of Mg(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) with a metal fluoride, such as titanium tetrafluoride (TiF₄) or tantalum pentafluoride (TaF₅), as the fluorine source. rsc.orgacs.org The Mg(thd)₂/TiF₄ process operates at higher temperatures, between 250 and 400 °C, and yields polycrystalline MgF₂ films. rsc.orgfraunhofer.dersc.org The growth rate in this process is temperature-dependent, decreasing from 1.6 Å/cycle at 250 °C to 0.7 Å/cycle at 400 °C. rsc.orgfraunhofer.dersc.org These films demonstrate low impurity levels (below 0.6 at.% at 350–400 °C) and refractive indices between 1.34 and 1.42. rsc.orgfraunhofer.de Using TaF₅ as the fluorine precursor is a more recent development, offering a safer alternative to other sources and achieving a growth rate of 1.0 Å/cycle at 300 °C. acs.org

Table 1: Comparison of ALD Processes for Dimagnesium Tetrafluoride Thin Films
Mg PrecursorF PrecursorDeposition Temp. (°C)Growth Rate (Å/cycle)Key Film PropertiesReference
bis(ethylcyclopentadienyl)magnesiumHydrogen Fluoride (HF)100 - 2500.3 - 0.6Low roughness, transparent to 190 nm iaea.orgaip.orgaip.org
Mg(thd)₂Titanium Tetrafluoride (TiF₄)250 - 4000.7 - 1.6Polycrystalline, Refractive Index: 1.34-1.42 rsc.orgfraunhofer.dersc.org
Mg(thd)₂Tantalum Pentafluoride (TaF₅)225 - 400~1.0 at 300°CPolycrystalline, self-limiting growth acs.org

Chemical Vapor Deposition (CVD) provides an alternative route for film fabrication. In a low-pressure metal-organic CVD (MOCVD) process, a single-source precursor, Mg(hfa)₂·2H₂O·2diglyme, has been utilized to deposit crystalline MgF₂ films at temperatures below 450°C. researchgate.net This method produces films with very homogeneous surfaces and an absence of carbon or oxygen contaminants. researchgate.net Under optimized conditions, a film deposited at 400°C can show 80% transmittance in the 300-800 nm wavelength range. researchgate.net Another approach, suitable for both spray pyrolysis and CVD, uses a reactive precursor mixture of magnesium acetylacetonate (B107027) and trifluoroacetic acid to form the film on a hot substrate. google.com

Nanocrystal and Nanoparticle Synthesis

The synthesis of dimagnesium tetrafluoride nanocrystals and nanoparticles unlocks unique properties stemming from their high surface-area-to-volume ratio. nanorh.com Various wet-chemical methods have been developed for this purpose, allowing control over particle size and morphology.

Sol-Gel Synthesis: This method is widely used to produce high-purity nanoparticles. nanorh.com One approach, the fluorolytic sol-gel synthesis, involves the reaction of magnesium methoxide (B1231860) (Mg(OMe)₂) with non-aqueous hydrogen fluoride. rsc.org This process yields nanoparticles with crystallite sizes below 5 nm. rsc.org Another sol-gel route uses magnesium ethoxide and trifluoroacetic acid, which after spin-coating and heat treatment, produces films with particle sizes under 50 nm. researchgate.net A more recent innovation involves a sol-gel method accompanied by phase separation, which can produce nanoporous MgF₂ powder used to create wear-resistant coatings with high transmittance. mdpi.com

Hydrothermal and Solvothermal Methods: These techniques involve reactions in water or other solvents at elevated temperatures and pressures. nanorh.com Microwave-assisted solvothermal synthesis, for instance, can rapidly produce nanocrystallized magnesium fluoride (~7 nm) with very high specific surface areas, ranging from 290 to 330 m²/g. nih.gov This method can utilize various magnesium precursors, including acetate, chloride, and nitrate (B79036), reacting with aqueous HF. nih.gov

Precipitation Methods: Direct precipitation is a straightforward and scalable method. It typically involves reacting a soluble magnesium salt, like magnesium chloride (MgCl₂), with a fluoride source, such as hydrofluoric acid (HF) or ammonium (B1175870) fluoride (NH₄F), in a solution. researchgate.netresearchgate.netgoogle.com Research has shown that synthesis parameters can be tuned to control the final product. For example, by increasing the pH from 1 to 9, the morphology of the nanoparticles can be changed from rod-shaped to spherical. researchgate.netresearchgate.net Similarly, increasing the F:Mg molar ratio from 2 to 12 can decrease the particle size from 150 nm down to 30 nm. researchgate.netresearchgate.net

Table 2: Synthesis Methods for Dimagnesium Tetrafluoride Nanoparticles
Synthesis MethodTypical PrecursorsKey ParametersResulting Nanoparticle PropertiesReference
Fluorolytic Sol-GelMg(OMe)₂, non-aqueous HFReaction stoichiometryCrystallite size < 5 nm rsc.org
Microwave-Assisted SolvothermalMg(C₂H₃O₂)₂·4H₂O, aqueous HFSolvent, precursor typeSize ~7 nm, Surface area: 290-330 m²/g nih.gov
Precipitation / FluoridationMgCl₂, HF or NH₄FpH, F:Mg molar ratioSize: 30-150 nm, Morphology control (rod/sphere) researchgate.netresearchgate.net

Design of Composites and Hybrid Materials Incorporating Dimagnesium Tetrafluoride

Incorporating dimagnesium tetrafluoride into composites and hybrid materials is a strategic approach to create advanced materials with tailored properties, particularly for applications requiring enhanced mechanical strength, corrosion resistance, and specific optical or electronic functionalities.

Magnesium-Matrix Composites: A significant area of research is the development of magnesium-based composites where a continuous network of MgF₂ provides reinforcement and corrosion protection. journalmt.comjournalmt.com One innovative fabrication method uses powder metallurgy. journalmt.com In this process, magnesium metal powder is first treated to create a surface layer of magnesium hydroxide (B78521), which is subsequently converted into a thick MgF₂ coating. journalmt.com This treated powder is then compacted using spark plasma sintering (SPS) to form a dense Mg-MgF₂ composite. journalmt.comjournalmt.comresearchgate.net The resulting material, featuring a continuous MgF₂ network, exhibits improved mechanical properties and a corrosion rate reduced to half that of pure magnesium. journalmt.com This approach shows promise for creating biodegradable medical implants with controlled degradation rates. researchgate.net

Ceramic and Polymer-Matrix Composites: Dimagnesium tetrafluoride is also used as a component in other composite systems.

MgF₂/ZrO₂ Coatings: Composite coatings of MgF₂ and zirconium dioxide (ZrO₂) can be formed on magnesium alloys using plasma electrolytic oxidation (PEO), also known as micro-arc oxidation (MAO). researchgate.net These coatings, predominantly composed of MgF₂, tetragonal ZrO₂, and monoclinic ZrO₂, are dense, uniform, and exhibit high microhardness and strong adhesion to the substrate. researchgate.net The presence of stable ZrO₂ alongside MgF₂ offers enhanced protection. researchgate.net

MgF₂/CNT Hybrid Materials: The surface of MgF₂ ceramics can be structured with carbon nanotubes (CNTs) to create novel hybrid materials. nih.gov Using a laser-oriented deposition technique to vertically align CNTs on the ceramic surface can significantly alter its properties. nih.gov This modification has been shown to increase the material's transmittance in the UV range and boost its microhardness by 5-6%, attributed to the high Young's modulus of the CNTs. nih.gov

Multilayer Optical Films: In optical applications, MgF₂ is frequently used in multilayer structures. For example, periodic LaF₃/MgF₂ multilayers are designed for use in specialized optical filters. researchgate.net It is also combined with silica (B1680970) (SiO₂) in nanocomposite thin films, such as MgF₂-2%SiO₂/MgF₂, for specific optical functions. researchgate.net

Table 3: Properties of Dimagnesium Tetrafluoride Composite Systems
Composite SystemFabrication MethodKey FeatureEnhanced PropertyReference
Mg-MgF₂Powder Metallurgy & Spark Plasma SinteringContinuous MgF₂ network in Mg matrixImproved corrosion resistance and mechanical properties journalmt.comjournalmt.comresearchgate.net
MgF₂/ZrO₂Micro-Arc Oxidation (MAO)Composite coating on Mg alloyIncreased microhardness and bond strength researchgate.net
MgF₂ + CNTsLaser-Oriented DepositionVertically aligned CNTs on MgF₂ ceramic surfaceIncreased UV transmittance and microhardness nih.gov
LaF₃/MgF₂Evaporation / DepositionPeriodic multilayer thin filmTailored optical filter performance researchgate.net

Future Directions and Interdisciplinary Research in Dimagnesium Tetrafluoride Chemistry

Exploration of Metastable Phases and High-Pressure Chemistry

The behavior of magnesium fluoride (B91410) under extreme conditions is a key area of ongoing research. While MgF₂ crystallizes in a tetragonal rutile-type structure under ambient conditions, it undergoes a series of structural phase transitions at high pressures. researchgate.net The study of these high-pressure phases and potentially metastable forms at standard pressure offers pathways to new materials with tailored electronic and structural properties.

Research has established a predictable sequence of phase transitions under increasing pressure. Electronic structure calculations and experimental data have confirmed this progression, providing a roadmap for synthesizing these high-pressure polymorphs. researchgate.netnih.gov

Table 1: High-Pressure Phase Transitions of Magnesium Fluoride (MgF₂) at Room Temperature

Phase Crystal Structure Space Group Transition Pressure (GPa)
Rutile Tetragonal P4₂/mnm Ambient
CaCl₂-type Orthorhombic Pnnm ~9-10
PdF₂-type Cubic Pa-3 ~14-21
Cotunnite-type (α-PbCl₂) Orthorhombic Pnma ~30-37

Note: Transition pressures can vary slightly based on experimental conditions (e.g., single crystal vs. polycrystalline samples, temperature) and computational models. researchgate.netmdpi.com

These transitions are significant because they alter the material's properties. For instance, the band gap of MgF₂ tends to increase even in its final high-pressure phase, which is a contrast to other alkaline earth fluorides. researchgate.net Future work will likely focus on quenching these high-pressure phases to create metastable materials at ambient conditions, potentially unlocking novel optical, electronic, and catalytic functionalities. Further investigation into the kinetics and mechanisms of these transformations, especially the curious structural features that are difficult to monitor experimentally, remains a critical challenge. aip.org

Advancements in In Situ and Operando Characterization Techniques

Understanding the dynamic processes of magnesium fluoride formation, dissolution, and interaction with its environment is crucial for applications in areas like batteries and catalysis. The development and application of in situ (in place) and operando (in operation) characterization techniques are revolutionizing the field by providing real-time molecular-level insights.

These advanced methods allow researchers to observe chemical and structural changes as they happen, rather than relying on pre- and post-mortem analysis. Key techniques being applied include:

In Situ X-ray Diffraction (XRD): This has been used to observe the behavior and phase transitions of MgF₂ under high-pressure and high-temperature conditions simultaneously, providing direct evidence of structural changes as they occur. nih.gov

Operando Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy: This technique is suitable for studying the electrochemical interfaces in magnesium batteries. nih.govwikipedia.org It can probe the formation of passivation layers, which can be composed of MgF₂ when certain electrolytes are used, during the battery's charge-discharge cycles. nih.gov

Operando Electrochemical Quartz Crystal Microbalance with Dissipation Monitoring (EQCM-D): This highly sensitive method provides unique insights into the formation, structure, and stability of passivation layers during the initial cycles of magnesium plating and stripping in batteries. nih.gov

Operando Grazing-Incidence X-ray Scattering: Synchrotron-based X-ray probes are highly effective for studying battery systems, offering the ability to probe the morphology and crystalline structure of interfaces and electrolytes during operation. rsc.org

Future advancements will focus on improving the resolution and sensitivity of these techniques and combining multiple operando methods to create a more complete picture of dynamic systems involving magnesium fluoride.

Development of Green Chemistry Principles for Sustainable Synthesis

Traditional synthesis methods for metal fluorides often involve high temperatures and hazardous reagents like hydrofluoric acid (HF). A growing area of research is the application of green chemistry principles to develop more sustainable, cost-effective, and environmentally friendly routes to produce magnesium fluoride.

Key approaches in sustainable synthesis include:

Sol-Gel Methods: Wet chemical sol-gel routes are presented as a simple, low-cost, and eco-friendly alternative to energy-intensive techniques like vacuum evaporation. mdpi.comresearchgate.net These methods can proceed from common precursors like magnesium chloride hexahydrate and can be used to create porous coatings and powders. mdpi.com Non-aqueous fluorolytic sol-gel synthesis offers further advantages by avoiding water, which can lead to unwanted side reactions and gelation. nih.govresearchgate.net

Microwave-Assisted Synthesis: A microwave-based synthesis of MgF₂ nanoparticles using ionic liquids has been reported. nih.gov Microwave synthesis is a hallmark of green chemistry, often leading to rapid reactions, higher yields, and reduced energy consumption compared to conventional heating.

Aqueous Precipitation: Precipitation from aqueous solutions using precursors like magnesium nitrate (B79036) and ammonium (B1175870) fluoride is a well-established method that operates under mild conditions, though careful management of byproducts like ammonium nitrate is required. nih.gov

Waste Valorization: Innovative processes are being explored to produce MgF₂ as part of industrial waste treatment. For example, precipitating magnesium fluoride from zinc sulphate electrolyte in electrolytic zinc plants can help manage magnesium accumulation while converting a waste stream into a potentially saleable product after further conversion. researchgate.net

Future research will aim to eliminate the use of hazardous reagents, utilize bio-inspired or waste-derived raw materials, and design processes that minimize energy consumption and waste generation, moving towards a circular economy for fluoride materials.

Synergistic Research with Computational Materials Science and Machine Learning

The integration of computational science is accelerating the discovery and design of new fluoride materials and the understanding of their properties. This synergistic approach combines theoretical calculations with experimental work to guide research and reduce development time and cost.

Computational Materials Science: First-principles calculations, particularly those based on Density Functional Theory (DFT), are used to predict the structural, electronic, and thermodynamic properties of magnesium fluoride compounds. researchgate.netnih.gov These computational studies can:

Calculate the relative stability of different crystal structures and predict high-pressure phase transitions. researchgate.net

Investigate the electronic band structure and optical properties.

Model the behavior of species in solution, such as the stability and hydration structures of magnesium fluoride anions (MgFₙ²⁻ⁿ) in aqueous environments. mdpi.com

Machine Learning (ML): Machine learning is emerging as a powerful tool for navigating the vast compositional space of materials to predict properties and identify promising new compounds. aip.orgnih.gov In the context of fluoride chemistry, ML models can:

Accelerate Material Discovery: Regression learning models, such as random forests, have been used to screen for new fluoride-ion conductors. By training on existing data, these models can identify the key compositional properties (descriptors) that lead to high ionic conductivity, such as high cation polarizability and weak metal-fluorine binding energy. researchgate.net

Predict Properties: ML models like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) have been successfully used to predict fluoride concentrations in groundwater based on other physicochemical parameters, demonstrating their capability in complex chemical systems. frontiersin.orgsemanticscholar.org

The future of this interdisciplinary field lies in creating robust feedback loops where ML models predict novel magnesium fluoride compositions with desired properties, which are then synthesized and characterized experimentally. The experimental data is then used to further refine and improve the predictive power of the computational models.

Exploration of Novel Derivatization and Functionalization Strategies

Beyond the bulk properties of MgF₂, significant research is focused on modifying its molecular structure and surface chemistry to create new functionalities. This involves creating derivatives of the simple ionic solid and functionalizing its surface for specific applications.

Derivatization: A major breakthrough has been the synthesis of the first structurally characterized molecular magnesium compound with a terminal fluoride ligand, [TpBut,Me]MgF. nih.gov This demonstrates that magnesium fluoride chemistry is not limited to simple ionic lattices. This molecular compound exhibits unique reactivity, including:

Metathesis Reactions: It can be used to form C-F bonds by reacting with organic halides like Ph₃CCl, showcasing its potential as a fluorinating agent. nih.gov

Halide Exchange: The fluoride ligand can be exchanged for other halides, providing a synthetic route to other terminal magnesium halide complexes. nih.gov

Functionalization: The surface of MgF₂ can be chemically tailored for specific applications, particularly in catalysis and separation.

Surface Acidity Tuning: Nanoscopic metal fluorides prepared via sol-gel routes can result in metal hydroxide (B78521) fluorides, where the ratio of hydroxide to fluoride can be adjusted. rsc.org This allows for the tuning of surface acidity (from Lewis to Brønsted), creating bi-acidic solids with unique catalytic properties. rsc.org

Selective Chemical Filters: The surface of high-surface-area MgF₂ contains hydroxyl (-OH) groups. The concentration of these Lewis basic sites can be precisely controlled through gaseous fluorination. This tailored surface chemistry allows MgF₂ to act as a selective chemical filter for removing volatile fluoride impurities, like VOF₃, based on their Lewis acidity. mdpi.com

Hydrogen and Halogen Bonding: The highly polarized Mg-F bond in derivatives like [TpBut,Me]MgF allows the fluoride ligand to act as a hydrogen and halogen bond acceptor, enabling the formation of adducts with molecules like indole (B1671886) and C₆F₅I. nih.gov This capability mimics interactions in biological systems and opens avenues for creating supramolecular assemblies.

Future work will continue to explore the synthesis of novel organometallic and coordination complexes of magnesium fluoride and the development of advanced methods to control surface chemistry for applications in catalysis, selective separations, and materials science.

Q & A

Q. What are the established synthesis methods for dimagnesium tetrafluoride, and how do reaction conditions influence crystal structure purity?

Methodological Answer: Dimagnesium tetrafluoride is typically synthesized via solid-state reactions or solvent-based methods. Key parameters include:

  • Temperature : Higher temperatures (>500°C) favor crystalline phase formation but risk partial decomposition .
  • Precursor stoichiometry : Exact Mg:F ratios (e.g., 1:2) must be maintained to avoid impurity phases like MgF₂ .
  • Atmosphere control : Inert gas (e.g., argon) prevents oxidation during synthesis .

Q. Characterization protocols :

  • XRD : Confirm crystal structure (e.g., comparing to ICDD database entries).
  • Elemental analysis : Use energy-dispersive X-ray spectroscopy (EDS) to verify Mg:F ratios .

Table 1 : Synthesis Method Comparison

MethodConditionsPurity (%)Common Impurities
Solid-state550°C, Argon, 12 hrs95–98MgO, MgF₂
Solvent (aqueous)RT, pH 5–6, 24 hrs85–90Hydrated phases

Q. Which spectroscopic techniques are most effective for characterizing the bonding environment in dimagnesium tetrafluoride, and what analytical parameters require optimization?

Methodological Answer:

  • FTIR/Raman : Identify vibrational modes of Mg-F bonds (e.g., peaks at 400–500 cm⁻¹). Optimize laser power and spectral resolution to avoid sample degradation .
  • XPS : Quantify surface fluorine content; use Ar⁺ sputtering to mitigate surface contamination .
  • Solid-state NMR (¹⁹F) : Resolve crystallographic inequivalence; magic-angle spinning (MAS) at 15 kHz reduces line broadening .

Q. Critical considerations :

  • Sample preparation (e.g., pelletizing for FTIR) must avoid moisture absorption.
  • Reference standards (e.g., MgF₂ spectra) aid peak assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of dimagnesium tetrafluoride across experimental studies?

Methodological Answer: Discrepancies often arise from:

  • Impurity phases : Use high-purity precursors and post-synthesis annealing to minimize defects .
  • Measurement techniques : Compare results from bomb calorimetry (solution-based) vs. DSC (solid-state), noting systematic errors .
  • Computational validation : Employ density functional theory (DFT) to calculate formation energies and cross-validate experimental data .

Q. Recommended workflow :

Synthesize samples with controlled purity (≥99%).

Perform calorimetry under inert conditions.

Validate via DFT models (e.g., VASP with PBE functional) .

Q. What novel theoretical frameworks could explain the electronic structure anomalies observed in dimagnesium tetrafluoride compared to related magnesium fluorides?

Methodological Answer:

  • Bandgap anomalies : Hybrid functional calculations (HSE06) improve predictions of electronic transitions vs. standard DFT .
  • Ligand-field theory : Analyze Mg²⁺ coordination symmetry (e.g., octahedral vs. tetrahedral) to explain optical absorption edges .
  • Comparative studies : Benchmark against MgF₂ and ternary fluorides (e.g., KMgF₃) to isolate structure-property relationships .

Q. Data-driven approach :

  • Construct a crystal orbital Hamiltonian matrix (COHP) to quantify Mg-F bonding interactions .

Q. What experimental designs mitigate phase segregation during high-temperature processing of dimagnesium tetrafluoride-based materials?

Methodological Answer:

  • In-situ monitoring : Use synchrotron XRD to track phase evolution in real time (e.g., during sintering) .
  • Additive engineering : Introduce sintering aids (e.g., AlF₃ at 1–2 wt%) to lower melting points and enhance homogeneity .
  • Cooling protocols : Gradual cooling (2–5°C/min) under inert gas reduces thermal stress-induced cracking .

Q. Validation metrics :

  • SEM/EDS mapping to confirm elemental distribution.
  • Mechanical testing (e.g., nanoindentation) to assess density-related hardness .

Methodological Best Practices

  • Theoretical grounding : Align experimental designs with crystallographic or thermodynamic models (e.g., phase diagrams) .
  • Data reproducibility : Archive raw spectra/calculations in open-access repositories (e.g., Zenodo) for peer validation .
  • Interdisciplinary collaboration : Partner with computational chemists to bridge experimental and theoretical gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.